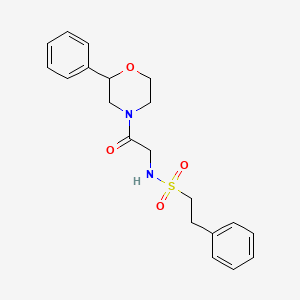

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide

Description

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide is a synthetic sulfonamide derivative characterized by a morpholino ring substituted with a phenyl group and a sulfonamide-linked phenylethane moiety. The compound’s structure features:

- A 2-phenylmorpholino group, a six-membered morpholine ring with a phenyl substituent at the 2-position.

- A keto-ethyl bridge (2-oxoethyl) connecting the morpholino ring to the sulfonamide group.

- A 2-phenylethanesulfonamide group, where the sulfonamide (–SO₂NH–) is attached to a phenylethane chain.

Properties

IUPAC Name |

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-20(15-21-27(24,25)14-11-17-7-3-1-4-8-17)22-12-13-26-19(16-22)18-9-5-2-6-10-18/h1-10,19,21H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGDEWPBHDSPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-phenylmorpholine, which is then reacted with ethyl chloroformate to introduce the oxoethyl group. The resulting intermediate is further reacted with 2-phenylethanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1H NMR Highlights

13C NMR Highlights

Key Differences:

- The sulfonamide SO₂ group (δ ~55–60 ppm) contrasts sharply with thioamide C=S (δ 186.9 ppm) in 13C NMR.

- Aromatic regions are similar, but substituents (e.g., morpholino vs. methylthio) alter splitting patterns.

Biological Activity

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a morpholine ring, an oxo group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 350.44 g/mol. The presence of the phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. It is believed to interact with the active sites of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways involved in cell proliferation and inflammation.

1. Anticancer Properties

Research indicates that this compound has shown promise in inhibiting cancer cell growth. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation, such as cytokines (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of certain kinases involved in signaling pathways related to cancer progression. This inhibition could lead to decreased tumor growth and metastasis.

Case Study 1: Breast Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.

Case Study 2: Inflammation Model

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and serum levels of inflammatory mediators, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition |

| N-(4-hydroxy-4-methyl-3-phenyl-thiazolidin-2-yliden)-acetamide | Moderate anticancer effects | Different target enzymes |

| N-(4-methylphenyl)-N'-(4-methylphenyl) urea | Limited anti-inflammatory | Non-specific activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.